1-benzyl-3,3-Difluoropiperidin-4-one oxime
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Overview
Description
1-Benzyl-3,3-Difluoropiperidin-4-one oxime is a chemical compound with the molecular formula C12H13F2NO It is a derivative of piperidinone, featuring a benzyl group and two fluorine atoms attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,3-Difluoropiperidin-4-one oxime typically involves the reaction of 1-Benzyl-3,3-Difluoropiperidin-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation or advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,3-Difluoropiperidin-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines or hydroxylamines.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, or other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides or other oxidized derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3,3-Difluoropiperidin-4-one oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-Difluoropiperidin-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The fluorine atoms may also influence the compound’s reactivity and interactions due to their electronegativity and ability to form strong bonds.
Comparison with Similar Compounds
1-Benzyl-3,3-Difluoropiperidin-4-one oxime can be compared with other similar compounds such as:
1-Benzyl-3,3-Difluoropiperidin-4-one: The parent compound without the oxime group.
1-Benzyl-3,3-Difluoropiperidin-4-one hydrochloride: A salt form of the parent compound.
Other piperidinone derivatives: Compounds with different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of the benzyl group, fluorine atoms, and oxime functionality, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)9-16(7-6-11(12)15-17)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPMYXQIUZRYTH-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=NO)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(CC(/C1=N/O)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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